

Application Notes & Protocols: High-Performance Liquid Chromatography for Dabigatran Quantification

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Compound of Interest

Compound Name: Sofigatran

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These application notes provide detailed protocols for the quantitative analysis of Dabigatran and its prodrug, Dabigatran Etxilate, in various matrices using High-Performance Liquid Chromatography (HPLC) with UV and tandem mass spectrometry (LC-MS/MS) detection. The methods described are suitable for pharmacokinetic studies, formulation analysis, and quality control.

I. HPLC-UV Method for Dabigatran Etxilate Mesylate in Pharmaceutical Dosage Forms

This section outlines a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantification of Dabigatran Etxilate Mesylate in capsules.

Experimental Protocol

1. Chromatographic Conditions:

- Column: Phenomenex Kinetex EVO C18 (250 x 4.6 mm, 5 μ m)[1]

- Mobile Phase: A mixture of triethylammonium phosphate buffer (pH 2.0), methanol, and acetonitrile in a 30:30:40 (v/v/v) ratio[1].
 - Buffer Preparation: Add 5 ml of triethylamine to 1000 ml of HPLC grade water. Adjust the pH to 2.0 using 30% v/v orthophosphoric acid in water. Filter the buffer through a 0.45 µm nylon membrane filter[1].
- Flow Rate: 0.6 ml/min[1]
- Detection Wavelength: 254 nm[1]
- Column Temperature: Ambient
- Injection Volume: 20 µl

2. Standard Solution Preparation:

- Stock Standard Solution (100 µg/ml): Accurately weigh 10 mg of Dabigatran Etexilate Mesylate and transfer it to a 100 ml volumetric flask. Add 50 ml of the mobile phase and sonicate for 2 minutes to dissolve. Make up the volume to the mark with the mobile phase[1].
- Working Standard Solution (20 µg/ml): Pipette 2 ml of the stock standard solution into a 10 ml volumetric flask and dilute to the mark with the mobile phase[1].

3. Sample Preparation (from Capsules):

- Take the contents of not less than 10 capsules and determine the average weight.
- Transfer a quantity of the capsule powder equivalent to 10 mg of Dabigatran Etexilate Mesylate into a 50 ml volumetric flask containing 40 ml of the mobile phase.
- Sonicate for 5 minutes and then make up the volume to 50 ml with the mobile phase. This yields a stock sample solution of 200 µg/ml[1].
- Filter this solution using a 0.22-micron syringe filter.
- Pipette 1 ml of the filtered stock solution into a 10 ml volumetric flask and dilute to the mark with the mobile phase to obtain a working sample solution with a concentration of 20

µg/ml[1].

4. Method Validation Summary: A summary of the validation parameters for this HPLC-UV method is presented in Table 1.

Table 1: HPLC-UV Method Validation Parameters for Dabigatran Etexilate Mesylate

| Parameter | Result |
|---|------------------|
| Linearity Range | 10 - 30 µg/ml[1] |
| Correlation Coefficient (r ²) | 0.9958[1] |
| Precision (%RSD) | 1.25%[1] |
| Mean Recovery | 90 - 110%[1] |
| Limit of Detection (LOD) | 1.09 ng/ml[1] |
| Limit of Quantification (LOQ) | 3.32 ng/ml[1] |
| Retention Time | 3.73 min[1] |

II. LC-MS/MS Method for Dabigatran in Human Plasma

This section details a sensitive and specific LC-MS/MS method for the determination of Dabigatran in human plasma, suitable for pharmacokinetic and clinical studies.

Experimental Protocol

1. Chromatographic and Mass Spectrometric Conditions:

- HPLC System: High-Performance Liquid Chromatography system.
- Mass Spectrometer: Tandem mass spectrometer.
- Column: Peerless basic C8 (150 × 4.6 mm, 5 µm)[2].

- Mobile Phase: Acetonitrile, 5 mM ammonium formate, Methanol, and 0.2% formic acid in a 30:20:50 (v/v/v) ratio[2].
- Flow Rate: 1.0 ml/min[2].
- Run Time: 2.5 min[2].
- Ionization Mode: Positive Electrospray Ionization (ESI)[3].
- Detection Mode: Multiple Reaction Monitoring (MRM)[2][3].
 - MRM Transitions:
 - Dabigatran: m/z 472 -> 289, 172[2]
 - Dabigatran-D4 (Internal Standard): m/z 476 -> 293[2]

2. Standard and Internal Standard Preparation:

- Prepare stock solutions of Dabigatran and Dabigatran-D4 (internal standard) in a suitable solvent.
- Prepare working standard solutions by serial dilution of the stock solution.

3. Sample Preparation (from Human Plasma):

- Solid-Phase Extraction (SPE):
 - Condition a C18 Bond Elute Cartridge (1 ml, 100 mg) with methanol and then water[4].
 - To 200 µl of plasma, add 10 µl of the internal standard solution.
 - Centrifuge the sample at 10,000 x g for 4°C.
 - Dilute the supernatant with 350 µl of water and load it onto the conditioned SPE cartridge[4].
 - Wash the cartridge with water.

- Elute the analyte and internal standard with 500 µl of methanol[4].
- Dilute 100 µl of the eluate with 100 µl of 0.1% formic acid, filter, and inject into the LC-MS/MS system[4].

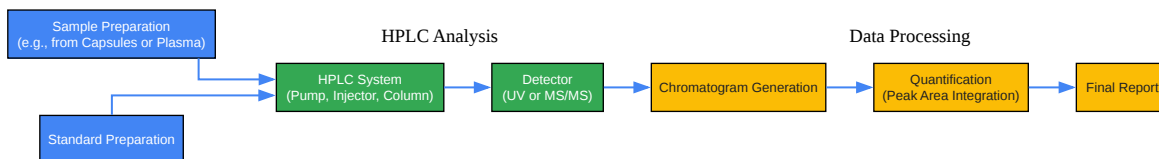
4. Method Validation Summary: A summary of the validation parameters for this LC-MS/MS method is presented in Table 2.

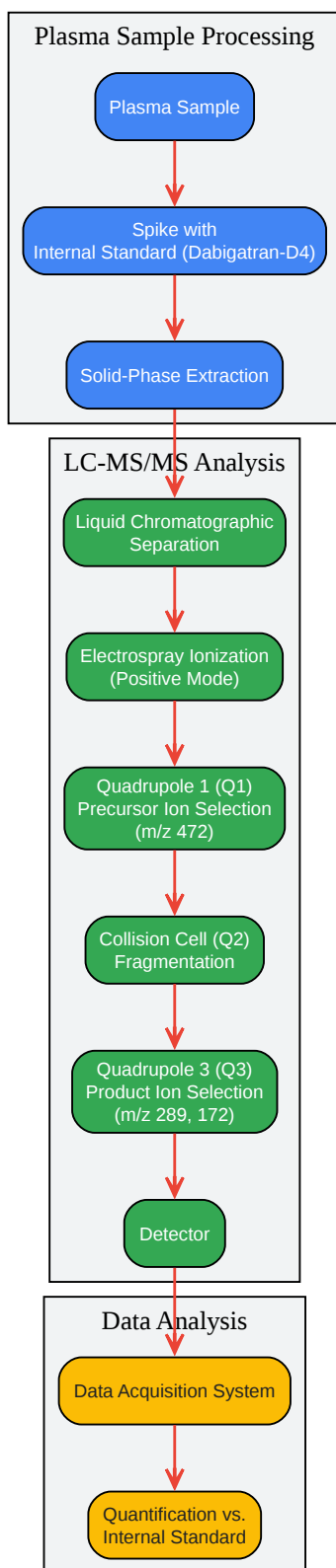
Table 2: LC-MS/MS Method Validation Parameters for Dabigatran in Human Plasma

| Parameter | Result |
|---|------------------------|
| Linearity Range | 1.04 - 406.49 ng/mL[2] |
| Correlation Coefficient (r^2) | ≥ 0.99 [2] |
| Intra-day and Inter-day Accuracy | 99.4 - 103.42 %[3] |
| Intra-day and Inter-day Precision (%CV) | 1.07 - 8.76 %[3] |
| Retention Time | ~1.2 min[2] |

Visualizations

Sample & Standard Preparation





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